![molecular formula C14H16ClN7O2 B2919309 4-chloro-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1-ethyl-1H-pyrazole-3-carboxamide CAS No. 2034550-77-9](/img/structure/B2919309.png)

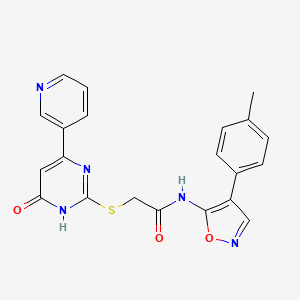

4-chloro-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1-ethyl-1H-pyrazole-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

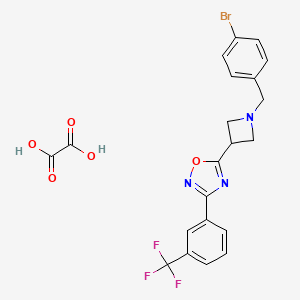

The compound “4-chloro-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1-ethyl-1H-pyrazole-3-carboxamide” is a complex organic molecule. It contains several functional groups and rings, including a pyrazole ring, a triazolo ring, and a pyridazine ring .

Synthesis Analysis

The synthesis of similar compounds often involves heterocyclization of 3-substituted-4-amino-5-substituted-amino-1,2,4-triazoles with bifunctional compounds like chloromethyl biphenyl-phosphanoxide, pyruvic acid, phenacyl bromide, diethyl oxalate, triethyl orthoformate, triethyl phosphite, fluorinated benzaldehydes, carbon disulfide, and ethyl chloroformate .Molecular Structure Analysis

The molecular structure of this compound can be elucidated using techniques such as 1H NMR, 13C NMR, and mass spectrometry . The 3D structure can be confirmed by single crystal X-ray structural analysis .Chemical Reactions Analysis

The compound, being a part of the 1,2,4-triazolo[1,5-a]pyrimidines family, is an aza-indolizine that has been described as aza-analogs of a delocalized 10-π electron system consisting of an electron-rich five-membered ring (6 π electrons) fused to an electron deficient six-membered ring (4 π electrons) .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various spectroscopic techniques, including Fourier transform infrared analysis (FTIR), Proton nuclear magnetic resonance (1H NMR), and 13C nuclear magnetic resonance (13C NMR) .Applications De Recherche Scientifique

Synthesis and Antimicrobial Activity

Research into the synthesis of new chemical compounds often leads to the discovery of molecules with significant antimicrobial properties. For instance, studies on various pyrazole, pyrimidine, and triazole derivatives have shown these compounds to possess pronounced antimicrobial activity. The development of such molecules involves complex synthesis processes that yield compounds capable of inhibiting the growth of a wide range of microorganisms, including bacteria and fungi. This antimicrobial activity is crucial for the development of new therapeutic agents to combat infectious diseases.

- Synthesis and evaluation of thienopyrimidine derivatives have revealed compounds with pronounced antimicrobial properties, indicating potential applications in developing new antimicrobial agents (Bhuiyan et al., 2006).

- Novel pyrazoline and pyrazole derivatives have been synthesized and shown to exhibit significant antibacterial and antifungal activity, underscoring their potential in creating new treatments for infections (Hassan, 2013).

Synthesis and Structural Analysis

The synthesis of novel heterocyclic compounds also allows for detailed structural analysis, which is pivotal for understanding their potential applications in various scientific fields. Such analyses can include density functional theory (DFT) calculations, Hirshfeld surface studies, and energy framework constructions, providing insights into the compounds' stability, reactivity, and interaction with biological molecules.

- A study on the synthesis, structure analysis, DFT calculations, Hirshfeld surface studies, and energy frameworks of a specific chloro-triazolopyridazine compound has provided valuable information on its structural properties and potential interactions with biological targets (Sallam et al., 2021).

Antiviral Activity

Beyond antimicrobial properties, some synthesized compounds exhibit antiviral activities, making them candidates for developing new antiviral drugs. The ability to inhibit viral replication in cells can be a critical step in treating viral infections, including those caused by human cytomegalovirus and herpes simplex virus.

- The synthesis and evaluation of certain pyrazolo[3,4-d]pyrimidine analogues have demonstrated activity against human cytomegalovirus and herpes simplex virus type 1, highlighting the potential for these compounds in antiviral therapy (Saxena et al., 1990).

Mécanisme D'action

Target of Action

Triazole compounds, which are part of the structure of this compound, are known to interact with a variety of enzymes and receptors in the biological system . They show versatile biological activities and are present as a central structural component in a number of drug classes .

Mode of Action

Triazole compounds are capable of binding in the biological system with a variety of enzymes and receptors . This suggests that the compound might interact with its targets, leading to changes in their function.

Biochemical Pathways

Triazole compounds are known to exhibit a wide range of pharmacological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities . This suggests that the compound could affect multiple biochemical pathways.

Pharmacokinetics

Triazole compounds are commonly used in medicinal chemistry due to their safety profile and excellent therapeutic index . This suggests that the compound might have favorable pharmacokinetic properties.

Result of Action

Given the wide range of pharmacological activities exhibited by triazole compounds , it can be inferred that the compound might have diverse molecular and cellular effects.

Action Environment

The synthesis and study of the antimicrobial, antioxidant, and antiviral potential of substituted 1,2,4-triazole analogues have been reported , suggesting that these factors might play a role in the compound’s action.

Propriétés

IUPAC Name |

4-chloro-N-[(6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-1-ethylpyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClN7O2/c1-3-21-8-9(15)13(20-21)14(23)16-7-11-18-17-10-5-6-12(24-4-2)19-22(10)11/h5-6,8H,3-4,7H2,1-2H3,(H,16,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQNYQAMBRNOPHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)C(=O)NCC2=NN=C3N2N=C(C=C3)OCC)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClN7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1-ethyl-1H-pyrazole-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-2-phenylethene-1-sulfonamide](/img/structure/B2919226.png)

![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-propylpentanamide](/img/structure/B2919236.png)

![2-{2,8-Dimethylimidazo[1,2-a]pyridin-3-yl}acetic acid hydrochloride](/img/structure/B2919237.png)

![N-(1,3-benzodioxol-5-yl)-2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide](/img/structure/B2919238.png)

![4-butoxy-N-[2-[(4-fluoro-3-methylphenyl)sulfonyl]-2-(2-furyl)ethyl]benzamide](/img/structure/B2919241.png)

![1-[(2-Hydroxy-3-phenoxypropyl)amino]-3-phenoxypropan-2-ol](/img/structure/B2919242.png)

![N-(3-fluoro-4-methylphenyl)-2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2919243.png)

![2-({1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(2-fluorophenyl)acetamide](/img/structure/B2919244.png)

![2,4-dichloro-N-[4-[(4-chlorophenyl)sulfanylmethyl]phenyl]benzamide](/img/structure/B2919245.png)